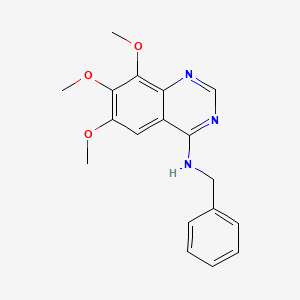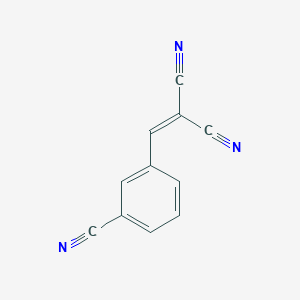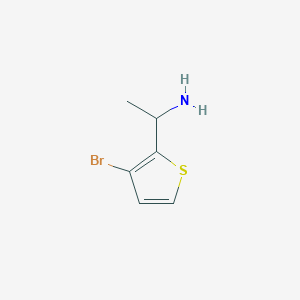
trans-3-(4-Chlorophenoxy)cyclobutanamineHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C10H13Cl2NO. It is a hydrochloride salt form of trans-3-(4-Chlorophenoxy)cyclobutanamine, which is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride typically involves the reaction of 4-chlorophenol with cyclobutanone to form 4-chlorophenoxycyclobutanone. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield trans-3-(4-Chlorophenoxy)cyclobutanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxycyclobutanamines.
Applications De Recherche Scientifique
Chemistry: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of cyclobutanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: It is studied for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mécanisme D'action
The mechanism of action of trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- trans-3-(4-Bromophenoxy)cyclobutanamine Hydrochloride
- trans-3-(4-Fluorophenoxy)cyclobutanamine Hydrochloride
- trans-3-(4-Methylphenoxy)cyclobutanamine Hydrochloride
Comparison: trans-3-(4-Chlorophenoxy)cyclobutanamine Hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different reactivity, potency, and selectivity in various applications .
Propriétés
Formule moléculaire |
C10H13Cl2NO |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-7-1-3-9(4-2-7)13-10-5-8(12)6-10;/h1-4,8,10H,5-6,12H2;1H |
Clé InChI |
UQYMDPWZRUJWQY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OC2=CC=C(C=C2)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)


![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)
![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B12276446.png)

![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)

![2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12276472.png)

![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)
